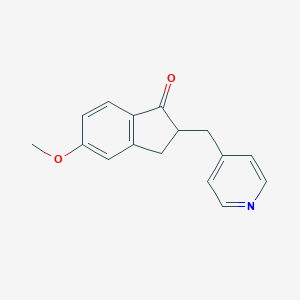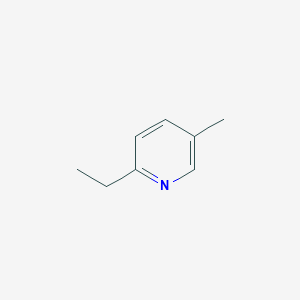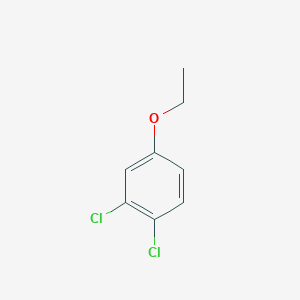![molecular formula C26H31O11P B175646 [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate CAS No. 128473-05-2](/img/structure/B175646.png)
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate, also known as [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate, is a useful research compound. Its molecular formula is C26H31O11P and its molecular weight is 550.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research on similar complex organic compounds involves their chemical synthesis and structural analysis. For example, studies on phenylacetic acid derivatives and their structural determination through various spectroscopic methods can provide a foundation for understanding the synthesis and characterization of complex molecules (Varma et al., 2006).
Novel Synthesis Approaches
- Novel approaches to the synthesis of complex molecules, including various phosphotriesters and their potential as biologically active compounds, highlight the innovative methods used in creating and studying new chemical entities (Farrow et al., 1990).
Bioactive Compound Discovery
- The search for bioactive compounds from natural sources, such as marine or fungal organisms, often leads to the discovery of complex molecules with unique structures and potential therapeutic applications. For instance, the isolation of new compounds from the marine fungus Nigrospora sphaerica demonstrates the ongoing efforts to uncover novel molecules from nature (Zhang et al., 2009).
Catalysis and Asymmetric Synthesis
- Complex organic molecules often play a role in catalysis and asymmetric synthesis, leading to the development of new methods for producing enantiomerically pure compounds. Research in this area can lead to significant advancements in synthetic chemistry and the production of pharmaceuticals (Imamoto et al., 2012).
Antimicrobial and Antioxidant Studies
- The evaluation of complex molecules for their antimicrobial and antioxidant properties is a common theme in research. Understanding the biological activities of these compounds can lead to the development of new drugs and therapeutic agents (Ismail et al., 2004).
properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31O11P/c1-17-23(34-18(2)27)24(35-19(3)28)25(36-20(4)29)26(33-17)37-38(30,31-15-21-11-7-5-8-12-21)32-16-22-13-9-6-10-14-22/h5-14,17,23-26H,15-16H2,1-4H3/t17-,23+,24+,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNWTIPOHXJOT-WPDUGNQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31O11P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

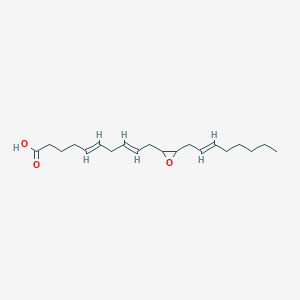
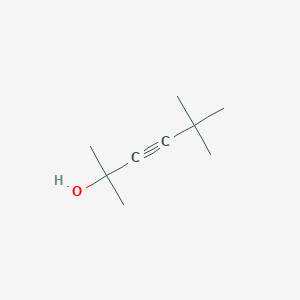
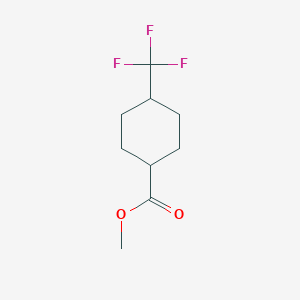
![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)
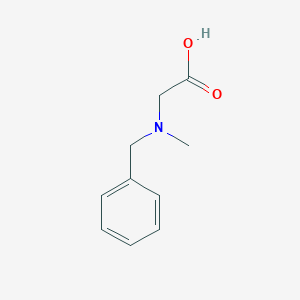
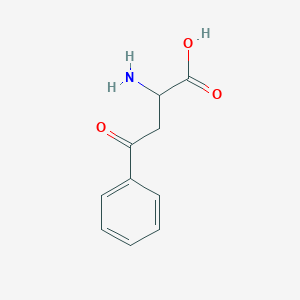
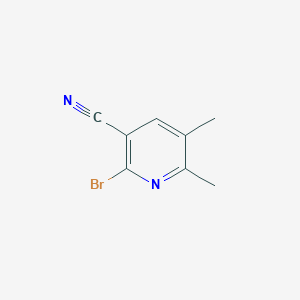
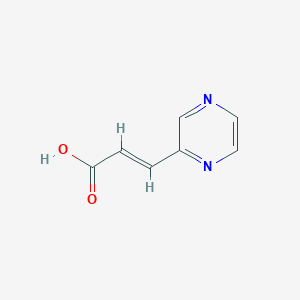
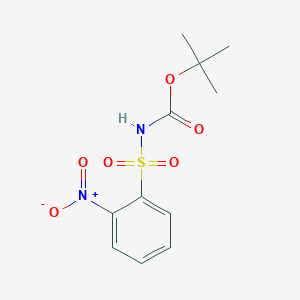
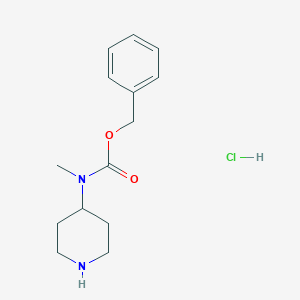
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
